3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid
Overview
Description
3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid is a complex organic compound that features a tetrahydropyran ring fused to an indoline structure, with a carboxylic acid functional group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydropyran derivatives and indoline precursors.
Reaction Conditions: The reaction conditions may involve the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic processes to improve yield and selectivity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be used to modify the indoline ring, potentially leading to the formation of new compounds.
Substitution: Substitution reactions at various positions on the tetrahydropyran ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Reduced indoline derivatives.
Substitution Products: Substituted tetrahydropyran derivatives.
Mechanism of Action
Target of Action
The compound, 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 24729 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals, including agrochemicals and materials science applications.
Comparison with Similar Compounds
Indoline-5-carboxylic acid: Similar structure but lacks the tetrahydropyran ring.
Tetrahydropyran derivatives: Similar ring structure but different functional groups.
Indole derivatives: Similar core structure but different substituents.
Uniqueness: The presence of both the tetrahydropyran ring and the indoline structure, along with the carboxylic acid group, makes this compound unique
Properties
IUPAC Name |
3-(oxan-4-yl)-2,3-dihydro-1H-indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(17)10-1-2-13-11(7-10)12(8-15-13)9-3-5-18-6-4-9/h1-2,7,9,12,15H,3-6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXARBCAQJVQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNC3=C2C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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